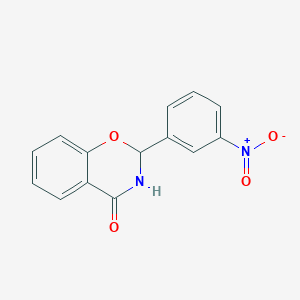

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

描述

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a nitrogen-containing heterocyclic compound featuring a fused benzoxazinone core substituted with a 3-nitrophenyl group at the 2-position. This compound belongs to the 1,3-benzoxazin-4-one family, which is recognized for its pharmaceutical relevance due to structural similarities with bioactive molecules like CX-6146, DRF-2519, and JTK-101 . Synthetically, it can be prepared via Lewis acid-catalyzed cyclocondensation of 2-hydroxybenzonitriles with ketones, a method optimized for efficiency and broad substrate tolerance . Notably, its structural analogs have been investigated for diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor-modulating effects .

属性

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTIHFILMXCQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with salicylaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

化学反应分析

Types of Reactions

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, while substitution reactions can introduce various functional groups onto the aromatic ring or the benzoxazine core.

科学研究应用

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用机制

The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with various biological macromolecules. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Comparative Analysis of 1,3-Benzoxazin-4-one Derivatives

生物活性

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS Number: 293326-06-4) is a synthetic compound known for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

- Molecular Formula : C14H10N2O4

- Molecular Weight : 270.24 g/mol

- Appearance : Solid, yellow

- Toxicity : Classified as toxic (Giftig) .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 mg/mL |

| Compound B | Escherichia coli | 0.025 mg/mL |

| Compound C | Pseudomonas aeruginosa | >100 mg/mL |

The above table summarizes findings from studies indicating that certain modifications to the benzoxazine structure enhance antibacterial efficacy, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to antibacterial properties, benzoxazine derivatives have been evaluated for antifungal activity. The compound has shown effectiveness against common fungal pathogens such as Candida albicans.

Case Study: Antifungal Efficacy

A study conducted on various benzoxazine derivatives indicated that modifications at the nitrophenyl position significantly improved antifungal activity. The results demonstrated that specific substitutions led to increased inhibition zones against C. albicans in agar diffusion assays.

Table 2: Antifungal Activity of Benzoxazine Derivatives

| Compound Name | Fungal Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Candida albicans | 24 mm |

| Compound E | Aspergillus niger | 20 mm |

| Compound F | Trichophyton mentagrophytes | 18 mm |

These findings suggest that the structural characteristics of benzoxazine derivatives play a crucial role in their antifungal activity .

The biological activity of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial and fungal survival. The nitro group is particularly important in enhancing the lipophilicity and bioavailability of the compound.

常见问题

Q. Advanced

- Co-solvent systems : Ethanol/hexanes (1:1) enhance crystallinity for X-ray studies .

- Formulation adjuvants : Surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes improve aqueous solubility .

- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) at non-critical positions balances lipophilicity .

What spectroscopic techniques confirm the compound’s identity and purity?

Q. Basic

- TLC : Rf = 0.62 (50% ethyl acetate/hexanes) .

- UV/Vis : Absorbance maxima at ~320 nm (nitro group π→π* transitions).

- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO2 asymmetric stretch (~1520 cm⁻¹) .

How does the nitro group’s position (meta vs. para) affect reactivity in benzoxazinone derivatives?

Q. Advanced

- Meta-nitro derivatives : Exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity in substitution reactions.

- Steric effects : The 3-nitrophenyl group introduces steric hindrance, reducing aggregation in solution compared to para-substituted analogs .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Biological probes : Study interactions with DNA or enzymes via fluorescence quenching .

- Precursor synthesis : Used in preparing quinazolinone derivatives for neurological drug development .

- Structure-activity relationship (SAR) studies : Nitro and benzoxazinone motifs are key pharmacophores for antimicrobial and anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。